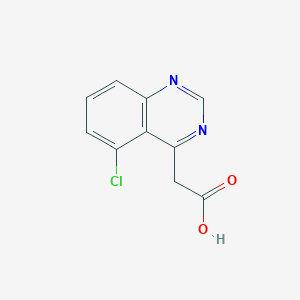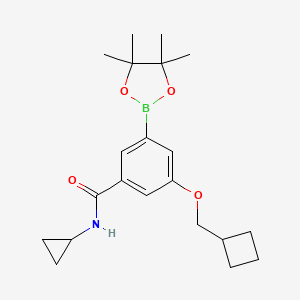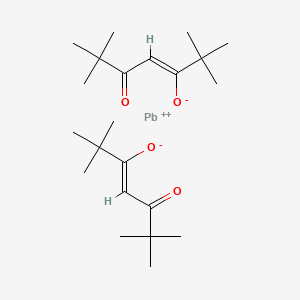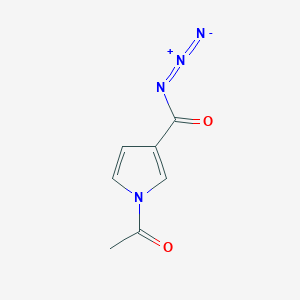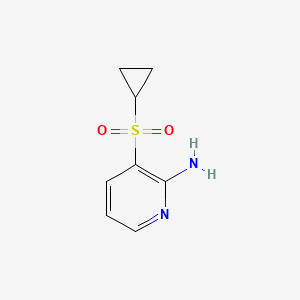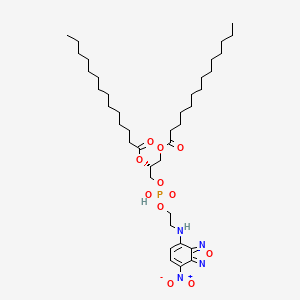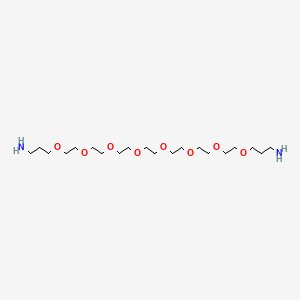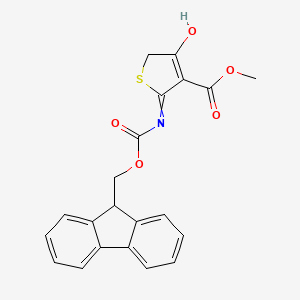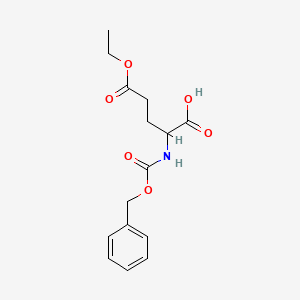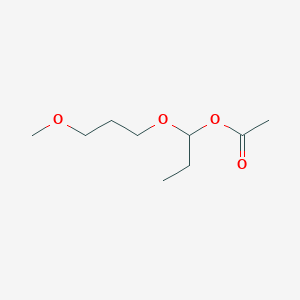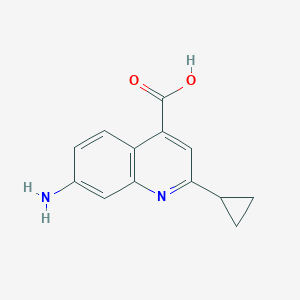![molecular formula C26H48N2O9S2 B13714760 Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)
Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester is a complex organic compound with a molecular formula of C26H48N2O9S2 and a molecular weight of 596.80 . This compound is primarily used in research settings, particularly in the fields of neurology and biochemistry .
Preparation Methods
The synthesis of Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester involves its ability to react specifically and rapidly with thiols to form mixed disulfides . This reaction is used to probe the structures of various receptor channels, providing insights into their molecular targets and pathways .
Comparison with Similar Compounds
Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester is unique in its specific reactivity with thiols and its application in probing receptor channel structures . Similar compounds include:
Methanethiosulfonate derivatives: These compounds also react with thiols but may have different functional groups and reactivity profiles.
Iminodiacetic acid derivatives: These compounds share the iminodiacetic acid moiety but may differ in their overall structure and applications.
Properties
Molecular Formula |
C26H48N2O9S2 |
|---|---|
Molecular Weight |
596.8 g/mol |
IUPAC Name |
tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-(3-methylsulfonylsulfanylpropanoylamino)hexanoate |
InChI |
InChI=1S/C26H48N2O9S2/c1-24(2,3)35-21(30)17-28(18-22(31)36-25(4,5)6)19(23(32)37-26(7,8)9)13-11-12-15-27-20(29)14-16-38-39(10,33)34/h19H,11-18H2,1-10H3,(H,27,29) |
InChI Key |
SGVBCCGPNWYRGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)CCSS(=O)(=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


